Mercuric iodate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

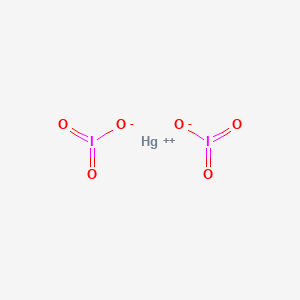

Mercuric iodate is a useful research compound. Its molecular formula is Hg(IO3)2 and its molecular weight is 550.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Decomposition and Thermal Stability

Mercuric iodate decomposes in a single-step mechanism at elevated temperatures:

Hg(IO₃)₂ΔHgO+I₂+O₂( 500°C)

This decomposition is non-reversible, with no intermediate phases detected .

Electrode Behavior

The mercury-mercuric iodate electrode demonstrates reversibility before significant mercurous iodate (Hg₂(IO₃)₂) forms via:

Hg(l)+Hg(IO₃)₂(s)⇌Hg₂(IO₃)₂(s)

-

Entropy change: ΔS = +33 J·mol⁻¹·K⁻¹

-

Driven by the low entropy of Hg(IO₃)₂, favoring Hg₂(IO₃)₂ formation.

Reaction with Iodine

In acidic silica gels, Hg²⁺ reacts with I₂ despite low I⁻ concentrations, facilitated by enhanced hydrolysis and disproportionation:

6I₂+6Hg²⁺+6H₂O→5HgI₂+Hg(IO₃)₂+12H⁺

This reaction progresses slowly due to H⁺ accumulation suppressing reverse redox processes .

Complexation with Alkali Metals

In alkaline solutions, Hg(IO₃)₂ forms complexes such as Na₂HgI₄ or K₂HgI₄. These complexes are precursors to Nessler’s reagent , used for ammonia detection:

2[HgI₄]2−+NH₃+3OH⁻→I–Hg–O–Hg–NH₃+7I⁻+2H₂O

Similar complexes with Ag⁺ or Cu²⁺ exhibit thermochromic properties (e.g., Cu₂HgI₄ turns red on heating) .

Propriétés

Numéro CAS |

7783-32-6 |

|---|---|

Formule moléculaire |

Hg(IO3)2 HgI2O6 |

Poids moléculaire |

550.4 g/mol |

Nom IUPAC |

mercury(2+);diiodate |

InChI |

InChI=1S/Hg.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 |

Clé InChI |

PHSDLNFDWGMWRK-UHFFFAOYSA-L |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Hg+2] |

SMILES canonique |

[O-]I(=O)=O.[O-]I(=O)=O.[Hg+2] |

Key on ui other cas no. |

7783-32-6 |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Numéros CAS associés |

7782-68-5 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.